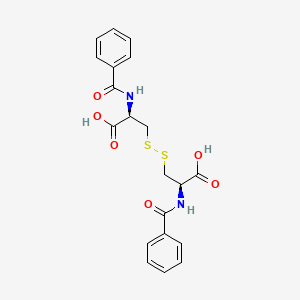

N,N'-Dibenzoyl-L-cystine

Description

The exact mass of the compound N,N'-Dibenzoyl-L-cystine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Dibenzoyl-L-cystine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Dibenzoyl-L-cystine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-benzamido-3-[[(2R)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTXMPQWQSOAIY-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25129-20-8 | |

| Record name | N,N′-Dibenzoyl-L-cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25129-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-dibenzoyl-L-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Dibenzoyl-L-cystine

This guide provides a comprehensive technical overview for the synthesis and characterization of N,N'-Dibenzoyl-L-cystine, a chiral derivative of the amino acid L-cystine. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering not just procedural steps but also the underlying scientific rationale to ensure experimental success and data integrity.

Introduction

N,N'-Dibenzoyl-L-cystine is a fascinating molecule that finds applications in various domains of chemical and pharmaceutical sciences. Its rigid, chiral structure, conferred by the dibenzoyl groups attached to the amino functions of the L-cystine backbone, makes it a valuable building block in peptide synthesis and as a chiral modifier in enantioselective reductions.[1] The presence of the disulfide bond also offers a redox-sensitive linkage, a feature of interest in drug delivery and materials science. This guide will walk you through a robust synthesis protocol based on the classic Schotten-Baumann reaction and detail the essential characterization techniques to verify the product's identity, purity, and structural integrity.

Synthesis of N,N'-Dibenzoyl-L-cystine via the Schotten-Baumann Reaction

The synthesis of N,N'-Dibenzoyl-L-cystine is effectively achieved through the Schotten-Baumann reaction, a reliable method for the acylation of amines.[2] This reaction involves the treatment of an amine with an acid chloride in the presence of a base. In this case, the two primary amino groups of L-cystine act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride.

The Underlying Chemistry: A Mechanistic Perspective

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The reaction is typically carried out in a biphasic system, consisting of an organic solvent to dissolve the reactants and an aqueous phase containing a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[2]

The key steps of the mechanism are as follows:

-

Deprotonation: The aqueous base (e.g., sodium hydroxide) deprotonates the protonated amino groups of L-cystine, increasing their nucleophilicity.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate.[3]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Neutralization: The hydrochloric acid generated is neutralized by the base in the aqueous phase.

This process occurs at both amino groups of the L-cystine molecule to yield the desired N,N'-dibenzoylated product.

Caption: Schotten-Baumann reaction workflow for N,N'-Dibenzoyl-L-cystine synthesis.

Experimental Protocol

This protocol is a representative procedure adapted from established Schotten-Baumann methodologies and protocols for similar N-acylated amino acids.[4][5]

Materials:

-

L-Cystine

-

Benzoyl Chloride

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric Acid (HCl, for workup)

-

Ethanol (for recrystallization)

-

Distilled Water

Procedure:

-

Preparation of L-Cystine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve L-cystine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (4.0 eq.). Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Preparation of Benzoyl Chloride Solution: In a separate beaker, dissolve benzoyl chloride (2.2 eq.) in dichloromethane (50 mL).

-

Reaction: Slowly add the benzoyl chloride solution dropwise to the stirred L-cystine solution over a period of 30-45 minutes, ensuring the temperature remains between 0 and 5 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from hot ethanol.

-

Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization of N,N'-Dibenzoyl-L-cystine

Thorough characterization is paramount to confirm the successful synthesis and purity of the target compound. The following table summarizes the key physical and chemical properties of N,N'-Dibenzoyl-L-cystine.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₀N₂O₆S₂ | |

| Molecular Weight | 448.51 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 195-200 °C (decomposes) | |

| Optical Rotation | [α]²⁰/D -215±8°, c = 1% in ethanol |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of the synthesized product.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N,N'-Dibenzoyl-L-cystine is expected to show characteristic absorption bands that confirm the presence of the benzoyl groups and the cystine backbone.

-

N-H Stretch: A peak in the region of 3300-3200 cm⁻¹ corresponding to the N-H stretching of the amide groups.

-

C-H Aromatic Stretch: Peaks above 3000 cm⁻¹ indicating the C-H bonds of the benzene rings.

-

C=O Stretch (Carboxylic Acid): A strong, broad peak around 1725-1700 cm⁻¹ for the carbonyl of the carboxylic acid groups.

-

C=O Stretch (Amide I): A strong peak around 1650-1630 cm⁻¹ for the amide carbonyl.

-

N-H Bend (Amide II): A peak around 1550-1520 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

S-S Stretch: A weak absorption around 540-500 cm⁻¹, which can be difficult to observe.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show:

-

Aromatic protons of the benzoyl groups in the downfield region (δ 7.4-8.0 ppm).

-

The N-H proton of the amide as a doublet in the region of δ 8.0-9.0 ppm.

-

The α-proton (CH) of the cystine backbone as a multiplet around δ 4.5-5.0 ppm.

-

The β-protons (CH₂) of the cystine backbone as diastereotopic protons, appearing as a complex multiplet in the region of δ 3.0-3.5 ppm.

-

The carboxylic acid proton as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which may not always be observed depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data:

-

Carbonyl carbons of the carboxylic acid and amide groups in the δ 165-175 ppm region.

-

Aromatic carbons in the δ 127-135 ppm region.

-

The α-carbon of the cystine backbone around δ 50-55 ppm.

-

The β-carbon of the cystine backbone around δ 35-40 ppm.

-

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak: In a high-resolution mass spectrum, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the exact mass of C₂₀H₂₁N₂O₆S₂⁺ (449.0838).

-

Fragmentation Pattern: The fragmentation of N,N'-Dibenzoyl-L-cystine is likely to involve:

-

Cleavage of the disulfide bond, which is a characteristic fragmentation pathway for cystine derivatives.

-

Loss of the carboxylic acid groups (-COOH).

-

Fragmentation of the amide bonds, leading to the formation of benzoyl cations (m/z 105) and fragments corresponding to the cystine backbone.

-

Caption: Workflow for the comprehensive characterization of N,N'-Dibenzoyl-L-cystine.

Conclusion

The synthesis of N,N'-Dibenzoyl-L-cystine via the Schotten-Baumann reaction is a robust and reliable method that can be readily implemented in a standard organic chemistry laboratory. This guide has provided a detailed protocol, grounded in a solid mechanistic understanding, to facilitate its successful synthesis and purification. Furthermore, the outlined characterization techniques, from physical property measurements to advanced spectroscopic analysis, form a self-validating system to ensure the identity and purity of the final product. By following this comprehensive guide, researchers can confidently prepare and characterize N,N'-Dibenzoyl-L-cystine for their specific applications in drug discovery, peptide synthesis, and materials science.

References

-

PubChem. (n.d.). N,N'-Dibenzoyl-L-cystine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n,n'-diphenylbenzamidine. Retrieved from [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Dibenzoyl-L-cystine. Retrieved from [Link]

-

SciELO. (n.d.). Analysis on the Growth and Characterization of a Non-linear Optical Single Crystal: L-Cystine Dihydrobromide. Retrieved from [Link]

-

MDPI. (2023, March 15). Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. Retrieved from [Link]

- Google Patents. (n.d.). EP0272365B1 - Method of producing l-cystine.

- Google Patents. (n.d.). EP0290643B1 - Method for production of cystine from cysteine.

- Google Patents. (n.d.). WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine.

-

ResearchGate. (n.d.). a). FTIR spectrum of pure L-cysteine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) pure l-cysteine and (b) l-cysteine-capped CdTe NPs. Retrieved from [Link]

- Google Patents. (n.d.). WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and... Retrieved from [Link]

-

Fujitake, M., & Harusawa, S. (n.d.). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Retrieved from [Link]

Sources

"physicochemical properties of N,N'-Dibenzoyl-L-cystine"

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dibenzoyl-L-cystine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dibenzoyl-L-cystine is a chiral derivative of the naturally occurring amino acid L-cystine, characterized by the presence of benzoyl groups attached to its two amino functionalities. This modification imparts significant changes to its physicochemical properties, enhancing its utility in various scientific domains. This guide provides a comprehensive overview of its chemical identity, structural features, and key physicochemical properties. It further details representative methodologies for its synthesis, purification, and analytical characterization, offering field-proven insights into the rationale behind experimental choices. The applications of N,N'-Dibenzoyl-L-cystine, particularly in peptide synthesis, asymmetric catalysis, and advanced materials for drug delivery, are also explored, underscoring its relevance to the scientific and pharmaceutical research communities.

Chemical Identity and Core Physicochemical Properties

N,N'-Dibenzoyl-L-cystine is structurally a disulfide-linked dimer of N-benzoyl-L-cysteine. The introduction of the nonpolar benzoyl groups significantly influences its solubility, melting point, and spectroscopic characteristics compared to the parent L-cystine molecule.

Structural and Molecular Data

The fundamental identifiers and properties of N,N'-Dibenzoyl-L-cystine are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-benzamido-3-[[(2R)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid | [1] |

| Synonyms | DBC cpd, N,N'-Dibenzoylcystin | [1] |

| CAS Number | 25129-20-8 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₀N₂O₆S₂ | [1][2][3] |

| Molecular Weight | 448.51 g/mol | [2][4] |

| Physical Form | Powder | [4] |

| Melting Point | 195-200 °C (with decomposition) | [4] |

| Optical Rotation | [α]20/D: -215 ± 8° (c = 1% in ethanol) | [4] |

| InChI Key | GUTXMPQWQSOAIY-HOTGVXAUSA-N | [4] |

Solubility Profile

Like its parent molecule L-cystine, N,N'-Dibenzoyl-L-cystine exhibits very low solubility in water at neutral pH[5]. The presence of two carboxylic acid groups allows for increased solubility in alkaline aqueous solutions (pH > 8) through deprotonation to form a carboxylate salt. Conversely, it is practically insoluble in acidic aqueous solutions (pH < 2).

In organic solvents, its solubility is dictated by the large, nonpolar benzoyl groups. While specific quantitative data is not widely published, based on the behavior of analogous compounds like N,N'-diacetyl-L-cystine, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[6]. Its solubility in alcohols like ethanol is moderate, as indicated by its use as a solvent for optical rotation measurements[4].

Spectroscopic and Chromatographic Characterization

A robust analytical workflow is crucial for confirming the identity and purity of N,N'-Dibenzoyl-L-cystine. This section outlines the expected outcomes from key analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the molecular weight of the compound. Using soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), the expected primary ions would be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

-

Expected [M+H]⁺ (monoisotopic): 449.0837 m/z

-

Expected [M+Na]⁺ (monoisotopic): 471.0656 m/z

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, providing a powerful method for structural verification[7].

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups within the molecule. The expected characteristic absorption bands for N,N'-Dibenzoyl-L-cystine would include:

-

~3300 cm⁻¹: N-H stretch of the secondary amide.

-

~3000-2500 cm⁻¹: Broad O-H stretch from the carboxylic acid dimer.

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~1720 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1650 cm⁻¹ (Amide I) & ~1540 cm⁻¹ (Amide II): C=O stretch and N-H bend of the amide group, respectively.

-

~1600, 1490 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~540-480 cm⁻¹: Weak S-S disulfide bond stretch, as seen in the parent L-cystine molecule[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) would provide detailed structural confirmation.

-

¹H NMR (Expected Regions):

-

~12-13 ppm: A broad singlet corresponding to the two carboxylic acid protons (-COOH).

-

~8-9 ppm: A doublet corresponding to the two amide protons (-NH-).

-

~7.4-7.9 ppm: Multiplets corresponding to the ten aromatic protons of the two benzoyl groups.

-

~4.5-4.8 ppm: A multiplet for the two alpha-protons (-CH- adjacent to the carbonyl and amide).

-

~3.0-3.5 ppm: A set of multiplets for the four beta-protons (-CH₂- adjacent to the disulfide).

-

-

¹³C NMR (Expected Regions):

-

~172 ppm: Carboxylic acid carbonyl carbons.

-

~167 ppm: Amide carbonyl carbons.

-

~127-134 ppm: Aromatic carbons.

-

~55 ppm: Alpha-carbons.

-

~40 ppm: Beta-carbons.

-

Synthesis and Analytical Workflows

The preparation and quality control of N,N'-Dibenzoyl-L-cystine require standardized and verifiable protocols. The following sections provide detailed, field-proven methodologies.

Representative Synthesis Protocol: Schotten-Baumann Reaction

This protocol describes a standard method for the N-acylation of L-cystine. The causality behind this choice is the reaction's reliability for acylating amino groups in an aqueous basic medium, where the starting material has some solubility and the nucleophilicity of the amine is enhanced.

Step-by-Step Methodology:

-

Dissolution: Suspend L-cystine (1.0 eq) in a 1 M sodium hydroxide solution (approx. 10 mL per gram of cystine) in an ice bath with vigorous stirring. The base is critical as it deprotonates the amino groups, making them nucleophilic, and also serves to neutralize the HCl byproduct generated during the reaction.

-

Acylation: While maintaining the temperature below 5 °C, slowly and simultaneously add benzoyl chloride (2.2 eq) and a 2 M sodium hydroxide solution dropwise. The rate of addition should be controlled to keep the pH between 9-10. This ensures the amine remains deprotonated without causing significant hydrolysis of the benzoyl chloride.

-

Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid. This step protonates the carboxylate groups, causing the desired product to precipitate out of the aqueous solution due to its low solubility.

-

Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final, high-purity N,N'-Dibenzoyl-L-cystine.

Caption: Synthesis workflow for N,N'-Dibenzoyl-L-cystine.

Purity Assessment Protocol: Reverse-Phase HPLC

This protocol provides a self-validating system for determining the purity of the synthesized material. A C18 column is chosen due to the nonpolar character of the benzoyl groups, which provides strong retention in a reverse-phase system[9][10]. UV detection is ideal because these aromatic groups are strong chromophores.

Step-by-Step Methodology:

-

Standard/Sample Preparation: Prepare a stock solution of N,N'-Dibenzoyl-L-cystine at approximately 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak corresponding to N,N'-Dibenzoyl-L-cystine. Purity is typically reported as the peak area percentage of the main peak relative to the total area of all observed peaks.

Caption: Analytical workflow for purity assessment by HPLC.

Applications in Research and Drug Development

The unique properties of N,N'-Dibenzoyl-L-cystine make it a valuable molecule in several areas of advanced research.

-

Peptide Synthesis: As a protected form of cystine, it can be used as a building block in solution-phase peptide synthesis[4]. The benzoyl groups serve as N-terminal protecting groups.

-

Asymmetric Synthesis: It has been utilized as a chiral modifier for lithium borohydride (LiBH₄) in the enantioselective reduction of ketones, demonstrating its utility in asymmetric catalysis[3].

-

Supramolecular Chemistry and Drug Delivery: The discovery that dibenzoyl-L-cystine can form hydrogels dates back to 1921[4]. This property is of significant modern interest for creating novel biomaterials for controlled drug release, tissue engineering, and other biomedical applications[4]. Its ability to undergo dissipative self-assembly makes it a model compound for studying complex molecular systems[4].

Conclusion

N,N'-Dibenzoyl-L-cystine is a well-defined chemical entity with a distinct set of physicochemical properties that enable its application across multiple scientific disciplines. An understanding of its solubility, spectroscopic signatures, and the rationale behind its synthesis and analysis is essential for its effective use. As research in peptide chemistry, asymmetric synthesis, and smart materials continues to evolve, the utility of specialized building blocks like N,N'-Dibenzoyl-L-cystine is poised to expand, making it a compound of continuing interest for researchers and drug development professionals.

References

Sources

- 1. N,N'-Dibenzoyl-L-cystine | C20H20N2O6S2 | CID 13479156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. N,N -Dibenzoyl- L -cystine 98 25129-20-8 [sigmaaldrich.com]

- 5. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 8. researchportal.vub.be [researchportal.vub.be]

- 9. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 10. cdn.insights.bio [cdn.insights.bio]

A Technical Guide to the Solubility of N,N'-Dibenzoyl-L-cystine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles governing the solubility of N,N'-Dibenzoyl-L-cystine in organic solvents. Recognizing the scarcity of publicly available quantitative data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It offers a detailed exploration of the theoretical underpinnings of solubility, including the pivotal roles of molecular structure, intermolecular forces, and the thermodynamics of dissolution. The centerpiece of this guide is a meticulously detailed, step-by-step experimental protocol for the accurate determination of N,N'-Dibenzoyl-L-cystine solubility using the isothermal saturation method coupled with gravimetric analysis. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data. Visual aids, including diagrams generated using DOT language, are provided to clarify complex concepts and workflows. This guide empowers researchers to systematically investigate and understand the solubility profile of this important chiral molecule, a critical parameter in its application in peptide synthesis, materials science, and pharmaceutical development.

Introduction

N,N'-Dibenzoyl-L-cystine, a derivative of the amino acid L-cystine, is a chiral molecule with significant applications in various fields of chemical and pharmaceutical sciences.[1][2] Its rigid, well-defined structure makes it a valuable component in the synthesis of peptides and as a chiral modifier in enantioselective reductions.[2] The efficiency of these applications is intrinsically linked to its behavior in solution, with solubility being a paramount physical property. The ability to dissolve N,N'-Dibenzoyl-L-cystine in a suitable organic solvent is crucial for reaction kinetics, purification processes, and the formulation of novel materials.

Despite its importance, a comprehensive and publicly accessible dataset on the solubility of N,N'-Dibenzoyl-L-cystine in a range of common organic solvents is notably absent from the scientific literature. This guide aims to bridge this knowledge gap by providing a robust theoretical framework and a practical, detailed methodology for researchers to determine this critical parameter. By understanding the factors that govern its solubility and by employing a rigorous experimental approach, scientists can optimize processes, enhance product yields, and unlock the full potential of this versatile molecule.

This document is structured to provide a holistic understanding of the topic, beginning with the theoretical principles of solubility, followed by a detailed, actionable experimental protocol. It is intended to be a practical resource for laboratory professionals, enabling them to generate high-quality solubility data for N,N'-Dibenzoyl-L-cystine and other crystalline organic compounds.

Theoretical Framework for Solubility

The solubility of a crystalline organic compound like N,N'-Dibenzoyl-L-cystine in a liquid solvent is a complex interplay of intermolecular forces and thermodynamic principles. The overarching principle, "like dissolves like," provides a useful, albeit simplistic, starting point for predicting solubility.[3][4][5][6][7] This principle is rooted in the energetics of the dissolution process, which can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the N,N'-Dibenzoyl-L-cystine molecules together in the crystal lattice. This energy is related to the compound's lattice energy.[8][9][10][11][12]

-

Overcoming Solvent-Solvent Interactions: Energy is also needed to create a cavity in the solvent to accommodate the solute molecule. This involves disrupting the intermolecular forces between solvent molecules.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy of solution is the net result of these energy changes. For dissolution to be favorable, the energy released from solute-solvent interactions should ideally compensate for the energy required to overcome solute-solute and solvent-solvent interactions.[13]

Key Factors Influencing the Solubility of N,N'-Dibenzoyl-L-cystine

Several key factors, dictated by the molecular structures of both N,N'-Dibenzoyl-L-cystine and the organic solvent, determine the extent of its solubility:

-

Polarity: The principle of "like dissolves like" is fundamentally about matching the polarity of the solute and the solvent.[3][4][5][6][7][14] N,N'-Dibenzoyl-L-cystine possesses both polar and non-polar characteristics. The two benzoyl groups (C6H5CO-) are relatively non-polar, while the amide (-CONH-), carboxylic acid (-COOH), and disulfide (-S-S-) functional groups introduce polarity and the potential for specific interactions. The overall polarity of the molecule will dictate its preference for polar or non-polar solvents.

-

Hydrogen Bonding: The amide and carboxylic acid groups in N,N'-Dibenzoyl-L-cystine can act as both hydrogen bond donors and acceptors.[1][15][16][17][18] Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol and methanol) are likely to be more effective at solvating N,N'-Dibenzoyl-L-cystine than aprotic solvents of similar polarity. The ability to form strong hydrogen bonds with the solvent can significantly contribute to overcoming the crystal lattice energy.

-

Crystal Lattice Energy: N,N'-Dibenzoyl-L-cystine is a crystalline solid.[2] The strength of the intermolecular forces holding the molecules in the crystal lattice (crystal lattice energy) must be overcome for dissolution to occur.[8][9][10][11][12] A high lattice energy will generally lead to lower solubility.

-

Temperature: The solubility of most solids in liquids increases with temperature.[19][20][21][22] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

Predicting Solubility: A Qualitative Approach

While precise prediction of solubility without experimental data is challenging, a qualitative assessment can be made by considering the properties of both N,N'-Dibenzoyl-L-cystine and the potential solvents.

-

Non-polar solvents (e.g., hexane, toluene): Due to the presence of polar functional groups, the solubility of N,N'-Dibenzoyl-L-cystine in non-polar solvents is expected to be low. The energy gained from weak van der Waals interactions between the solute and solvent is unlikely to overcome the strong intermolecular forces in the crystal lattice.

-

Polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have a dipole moment and can engage in dipole-dipole interactions with N,N'-Dibenzoyl-L-cystine. Solvents like DMF and DMSO are strong hydrogen bond acceptors and may interact favorably with the amide and carboxylic acid protons of the solute, potentially leading to moderate to good solubility.

-

Polar protic solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The ability to form strong hydrogen bonds with the amide and carboxylic acid groups of N,N'-Dibenzoyl-L-cystine suggests that these solvents are likely to be good candidates for achieving significant solubility. The mention of optical activity being measured in ethanol for this compound further supports this hypothesis.[2][11][12][23]

-

Chlorinated solvents (e.g., dichloromethane, chloroform): These solvents are weakly polar. Their ability to dissolve N,N'-Dibenzoyl-L-cystine will depend on the balance of polarity and the specific interactions they can form.

To provide a more quantitative prediction, concepts like Hildebrand and Hansen solubility parameters can be employed.[24][25][26][27][28][29][30][31][32][33] These parameters provide a numerical estimate of the intermolecular forces and can be used to predict miscibility and solubility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data for N,N'-Dibenzoyl-L-cystine, a well-designed and meticulously executed experimental protocol is essential. The isothermal saturation method, followed by gravimetric analysis of the saturated solution, is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[25][34]

Principle of the Isothermal Saturation Method

The principle of this method is to create a saturated solution of N,N'-Dibenzoyl-L-cystine in a chosen organic solvent at a constant temperature. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid solute. By carefully separating the saturated solution from the excess solid and then determining the mass of the dissolved solute in a known mass or volume of the solvent, the solubility can be calculated.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of N,N'-Dibenzoyl-L-cystine.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

N,N'-Dibenzoyl-L-cystine (high purity, e.g., >98%)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (readability ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Glass weighing dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Materials:

-

Dry the N,N'-Dibenzoyl-L-cystine powder in a vacuum oven at a suitable temperature (e.g., 60 °C) to remove any residual moisture.

-

Ensure all glassware is clean and dry.

-

-

Sample Preparation:

-

Into a series of vials, add a measured amount of the chosen organic solvent (e.g., 5 mL).

-

Add an excess amount of N,N'-Dibenzoyl-L-cystine to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. A good starting point is to add enough solid so that a visible amount remains after equilibration.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solute, solvent, and temperature, and should be determined experimentally. A common practice is to agitate for 24-48 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the solubility measured. Equilibrium is confirmed when consecutive measurements yield the same solubility value.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. The filter is essential to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry glass weighing dish.

-

Dispense the filtered saturated solution into the pre-weighed dish.

-

Reweigh the dish containing the solution to determine the exact mass of the saturated solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of N,N'-Dibenzoyl-L-cystine.

-

Once the solvent has completely evaporated, place the weighing dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dry N,N'-Dibenzoyl-L-cystine residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Data Calculation:

-

Calculate the mass of the dissolved N,N'-Dibenzoyl-L-cystine by subtracting the initial mass of the weighing dish from the final mass of the dish with the dry residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in the desired units, such as g/100 g of solvent, mg/mL, or mol/L.

-

Self-Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the following self-validating steps should be incorporated into the protocol:

-

Equilibrium Confirmation: As mentioned, taking samples at multiple time points is crucial to confirm that true equilibrium has been established.

-

Reproducibility: The experiment should be performed in triplicate for each solvent and temperature to assess the precision of the measurements.

-

Purity of Materials: The purity of both the N,N'-Dibenzoyl-L-cystine and the solvents should be verified and reported.

-

Temperature Control: The temperature of the shaker or water bath should be carefully monitored and maintained throughout the experiment.

Data Presentation and Interpretation

The experimentally determined solubility data for N,N'-Dibenzoyl-L-cystine should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Solubility of N,N'-Dibenzoyl-L-cystine in Various Organic Solvents at 25 °C (Template)

| Organic Solvent | Dielectric Constant | Solubility ( g/100 g solvent) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | 1.88 | Experimental Data | Experimental Data | Experimental Data |

| Toluene | 2.38 | Experimental Data | Experimental Data | Experimental Data |

| Dichloromethane | 8.93 | Experimental Data | Experimental Data | Experimental Data |

| Acetone | 20.7 | Experimental Data | Experimental Data | Experimental Data |

| Ethanol | 24.5 | Experimental Data | Experimental Data | Experimental Data |

| Methanol | 32.7 | Experimental Data | Experimental Data | Experimental Data |

| Dimethylformamide | 36.7 | Experimental Data | Experimental Data | Experimental Data |

| Dimethyl sulfoxide | 46.7 | Experimental Data | Experimental Data | Experimental Data |

Note: The dielectric constant is provided as a measure of solvent polarity.

By populating this table with experimentally determined values, researchers can draw correlations between solvent properties and the solubility of N,N'-Dibenzoyl-L-cystine. This data will be invaluable for selecting appropriate solvents for various applications, from chemical synthesis to formulation development.

Conclusion

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

-

askIITians. (2025, August 18). How do hydrogen bonds affect solubility? Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 4). 9.12: Lattice Energies and Solubility. Retrieved from [Link]

-

Chegg. (n.d.). Lattice Energy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, July 13). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies? Retrieved from [Link]

-

Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions. Retrieved from [Link]

-

Fiveable. (n.d.). Dissolution of solids Definition - Physical Chemistry I Key Term. Retrieved from [Link]

-

Khan Academy. (n.d.). Free energy of dissolution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, February 16). Solubility of solids in liquids. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

-

YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Dibenzoyl-L-cystine. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility. Retrieved from [Link]

-

Quora. (2021, March 13). How do crystal characteristics affect solubility? Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

CK-12. (2012, February 23). 17.4 Factors Affecting Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]

-

Grokipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]

-

OnlyTRAININGS. (n.d.). Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Hildebrand Solubility Parameters Revisited - Cohesive Energy or Electrophilicity Densities? Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

-

Kinam Park. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen Solubility Parameters — Biological Materials. Retrieved from [Link]

-

YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. Chemistry For Everyone. Retrieved from [Link]

-

PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

-

Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

YouTube. (2020, November 16). 38: Using "like dissolves like" to predict solubility. Retrieved from [Link]

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

- 1. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Khan Academy [khanacademy.org]

- 4. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Lattice Energy [chemed.chem.purdue.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Factors Affecting Solubility: Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions | AESL [aakash.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

- 14. homework.study.com [homework.study.com]

- 15. m.youtube.com [m.youtube.com]

- 16. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 17. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. byjus.com [byjus.com]

- 20. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 22. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 23. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 24. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 25. Solubility Parameters-- [cool.culturalheritage.org]

- 26. grokipedia.com [grokipedia.com]

- 27. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science [onlytrainings.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 31. taylorandfrancis.com [taylorandfrancis.com]

- 32. kinampark.com [kinampark.com]

- 33. paint.org [paint.org]

- 34. youtube.com [youtube.com]

A Technical Guide to the Spectral Analysis of N,N'-Dibenzoyl-L-cystine

Introduction: The Structural Significance of N,N'-Dibenzoyl-L-cystine

N,N'-Dibenzoyl-L-cystine is a derivative of the naturally occurring amino acid L-cystine, featuring benzoyl groups attached to the amino functionalities. This modification imparts significant changes to the molecule's chemical properties, including its lipophilicity and potential for molecular interactions. As a chiral molecule, it finds applications in asymmetric synthesis, such as a chiral modifier for enantioselective reductions[1][2]. The rigid benzoyl groups and the disulfide linkage play a crucial role in defining its three-dimensional structure, which is critical for its function in various chemical and pharmaceutical contexts.

This guide provides an in-depth analysis of the expected spectral characteristics of N,N'-Dibenzoyl-L-cystine using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this document will synthesize a predicted spectral profile based on the well-established principles of spectroscopic analysis and data from structurally related compounds. This approach offers a robust framework for researchers and drug development professionals to identify, characterize, and assess the purity of N,N'-Dibenzoyl-L-cystine.

Molecular Structure and Key Functional Groups

To comprehend the spectral data, a clear understanding of the molecular structure is paramount. N,N'-Dibenzoyl-L-cystine consists of two N-benzoyl-L-cysteine units linked by a disulfide bond.

Molecular Formula: C₂₀H₂₀N₂O₆S₂[3][4]

Molecular Weight: 448.51 g/mol [3][4]

The key functional groups that will give rise to characteristic spectral signals are:

-

Aromatic Rings: Two phenyl groups from the benzoyl moieties.

-

Amide Groups: Two secondary amide linkages (-CO-NH-).

-

Carboxylic Acids: Two carboxylic acid groups (-COOH).

-

Methylene and Methine Groups: The aliphatic backbone of the cysteine units (-CH₂-CH-).

-

Disulfide Bond: The sulfur-sulfur linkage (-S-S-).

The following diagram illustrates the workflow for the comprehensive spectral characterization of N,N'-Dibenzoyl-L-cystine.

Caption: Workflow for the spectral characterization of N,N'-Dibenzoyl-L-cystine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N,N'-Dibenzoyl-L-cystine, both ¹H and ¹³C NMR would provide critical structural information.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amide, and aliphatic protons. The predicted chemical shifts (in ppm) are based on the analysis of similar structures, such as L-cysteine and benzoylated amino acids.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 2H | Acidic protons are highly deshielded and often exchange with trace water, leading to broad signals. |

| Amide (-NH) | 8.5 - 9.0 | Doublet | 2H | The amide proton is coupled to the adjacent methine proton (α-CH). Deshielded due to the electron-withdrawing carbonyl group. |

| Aromatic (ortho- to C=O) | 7.8 - 8.0 | Multiplet (Doublet) | 4H | Protons on the benzoyl group ortho to the carbonyl are the most deshielded aromatic protons. |

| Aromatic (meta- & para-) | 7.4 - 7.6 | Multiplet | 6H | Protons on the benzoyl group meta and para to the carbonyl are less deshielded than the ortho protons. |

| α-Methine (-CH) | 4.8 - 5.2 | Multiplet | 2H | This proton is adjacent to the electron-withdrawing carboxylic acid and amide groups, as well as the sulfur atom, leading to a downfield shift. |

| β-Methylene (-CH₂) | 3.2 - 3.6 | Multiplet | 4H | These diastereotopic protons are adjacent to the chiral center and the disulfide bond. They will appear as a complex multiplet. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

| Carbon Type | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (-COOH) | 170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Amide Carbonyl (-C=O) | 165 - 170 | The amide carbonyl carbon is also significantly deshielded. |

| Aromatic (quaternary) | 132 - 135 | The aromatic carbon attached to the amide carbonyl group. |

| Aromatic (CH) | 127 - 132 | Aromatic carbons of the phenyl rings. |

| α-Methine (-CH) | 52 - 58 | The α-carbon is attached to nitrogen, the carboxylic acid group, and the β-carbon. |

| β-Methylene (-CH₂) | 38 - 45 | The β-carbon is attached to the sulfur atom of the disulfide bridge. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of N,N'-Dibenzoyl-L-cystine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a drop of TFA to sharpen the COOH and NH protons).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N,N'-Dibenzoyl-L-cystine is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-N bonds, among others.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 2500 - 3300 (broad) | Strong | Carboxylic Acid |

| N-H Stretch | 3200 - 3400 | Medium | Amide |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Phenyl Group |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | -CH₂- and -CH- |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | Carboxylic Acid |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | Amide |

| N-H Bend (Amide II) | 1510 - 1570 | Strong | Amide |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Phenyl Group |

| S-S Stretch | 400 - 500 | Weak | Disulfide |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid N,N'-Dibenzoyl-L-cystine powder directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before sample analysis.

-

Collect a background spectrum of the empty ATR setup.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Baseline correct the spectrum.

-

Label the significant peaks.

-

The following diagram illustrates the logical relationship between the functional groups of N,N'-Dibenzoyl-L-cystine and their expected IR absorption regions.

Caption: Correlation of functional groups in N,N'-Dibenzoyl-L-cystine with IR regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For a molecule like N,N'-Dibenzoyl-L-cystine, electrospray ionization (ESI) would be a suitable soft ionization technique.

Expected Mass Spectrum

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 449.08. The sodiated adduct [M+Na]⁺ at m/z 471.06 is also likely to be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₂₀H₂₁N₂O₆S₂ for the protonated species).

-

Key Fragmentation Patterns: Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions. Expected fragmentation pathways include:

-

Cleavage of the amide bond, leading to the loss of a benzoyl group.

-

Fragmentation of the cysteine backbone.

-

Cleavage of the disulfide bond.

-

A study on the mass spectrometry of cystine derivatives suggests that the disulfide bond can be prone to cleavage under certain MS conditions[5].

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of N,N'-Dibenzoyl-L-cystine (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This will ensure the compound is well-retained and separated from any impurities.

-

-

Mass Spectrometry (MS):

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the molecular ion.

-

Acquire full scan mass spectra over a suitable m/z range (e.g., 100-1000).

-

For structural confirmation, perform tandem MS (MS/MS) on the precursor ion (m/z 449.08).

-

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectral analysis of N,N'-Dibenzoyl-L-cystine, through the synergistic application of NMR, IR, and MS, provides a robust methodology for its structural confirmation and purity assessment. While this guide presents a predicted spectral profile, it is grounded in the fundamental principles of spectroscopy and data from closely related compounds. The detailed protocols and expected data provide researchers and professionals in drug development with a solid framework for the characterization of this important chiral molecule. The convergence of data from these orthogonal analytical techniques ensures a high degree of confidence in the structural assignment.

References

-

ResearchGate. 1H NMR data for free L-cysteine and L-cysteine coordinated at 298 K, in DMSO. [Link]

-

MDPI. Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. [Link]

-

ACS Publications. Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. [Link]

- Google P

-

ResearchGate. IR spectra of l-cysteine and l-cystine between 500 and 3500 cm–1, (a). [Link]

-

Journal of the Korean Chemical Society. Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. [Link]

-

Agilent. Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. [Link]

-

PubChem. N,N'-Dibenzoyl-L-cystine. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000574). [Link]

-

PubMed. Polarized spectroscopic elucidation of N-acetyl-L-cysteine, L-cysteine, L-cystine, L-ascorbic acid and a tool for their determination in solid mixtures. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

-

NIST WebBook. Cystine. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). [Link]

-

Veeprho. N,N'-Diacetyl-L-cystine Dimethyl Ester. [Link]

- Google Patents. Process of making n,n'-diacetyl-l-cystine.

-

Vrije Universiteit Brussel. Crystalline structures of l-cysteine and l-cystine. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

PubChem. N,N'-Diacetyl-L-cystine. [Link]

-

ACS Publications. N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. [Link]

-

Scientific Research Publishing. Spectral Database for Organic Compounds, SDBS. - References. [Link]

Sources

"discovery of N,N'-Dibenzoyl-L-cystine as a hydrogelator"

An In-depth Technical Guide to the Discovery and Application of N,N'-Dibenzoyl-L-cystine as a Hydrogelator

Authored by: A Senior Application Scientist

Foreword: The Rise of Supramolecular Hydrogels

In the landscape of advanced biomaterials, hydrogels represent a cornerstone technology, prized for their high water content, biocompatibility, and structural resemblance to the native extracellular matrix.[1] Traditionally, these networks were forged from chemically cross-linked polymers. However, the field has witnessed a paradigm shift towards "smart" materials, particularly supramolecular hydrogels derived from Low Molecular Weight Gelators (LMWGs).[2] These materials self-assemble through weak, non-covalent interactions, creating dynamic and reversible networks that can respond to environmental stimuli such as pH, temperature, or light.[2][3][4] This responsiveness opens up a wealth of applications in tissue engineering, biosensing, and, most notably, controlled drug delivery.[1][5]

This guide focuses on a significant LMWG: N,N'-Dibenzoyl-L-cystine (DBC) . Derived from the natural amino acid L-cystine, DBC stands out for its biocompatibility and the formation of robust, stimuli-responsive hydrogels.[2] We will explore the journey from its initial discovery to its detailed characterization and application, providing researchers and drug development professionals with a comprehensive understanding of its potential.

The Genesis of a Hydrogelator: Discovery and Synthesis

The story of N,N'-Dibenzoyl-L-cystine as a hydrogelator dates back to the early 20th century with the work of Gortner and Hoffman.[6] However, a significant hurdle prevented its widespread adoption: DBC is notoriously difficult to dissolve in water, seemingly precluding its use as an aqueous gelator.[2][7]

The critical breakthrough came from a shift in methodology. Instead of attempting to dissolve DBC in neutral water, researchers found that it readily dissolves in a basic aqueous solution, such as sodium hydroxide (NaOH).[2][7] In this state, the carboxylic acid groups of the cystine derivative are deprotonated to carboxylates, rendering the molecule soluble. The magic happens upon subsequent acidification. By carefully adjusting the pH downwards with an acid like hydrochloric acid (HCl) to a value below 3.5, the carboxylate groups are protonated, triggering a cascade of self-assembly events that result in the formation of a stable, transparent hydrogel.[2][7] This pH-triggered sol-gel transition is reversible; adding a base to raise the pH above 9.4 causes the hydrogel to dissolve back into a solution state.[2][7]

Experimental Protocol: pH-Triggered Synthesis of a DBC Hydrogel

This protocol describes a reliable method for preparing a DBC hydrogel, a self-validating system for researchers.

Materials:

-

N,N'-Dibenzoyl-L-cystine (DBC) powder (CAS: 25129-20-8)[8]

-

Sodium hydroxide (NaOH), 0.1 M solution

-

Hydrochloric acid (HCl), 0.1 M solution

-

Deionized water

-

pH meter or pH indicator strips

Procedure:

-

Dissolution: Weigh the desired amount of DBC powder to achieve the target concentration (e.g., 3.0 g/L).

-

Add the DBC powder to a beaker or vial.

-

Slowly add the 0.1 M NaOH solution dropwise while stirring until the DBC powder is completely dissolved, forming a clear solution. The pH at this stage will be alkaline.

-

Gelation Trigger: Carefully add 0.1 M HCl solution dropwise to the DBC solution. Monitor the pH continuously.

-

As the pH approaches and drops below 3.5, the solution will become increasingly viscous, and gelation will occur. A stable, transparent hydrogel forms that remains intact upon inversion of the container.[2]

-

Confirmation: The resulting hydrogel can be stored for extended periods (over a month) at room temperature.[2] Its pH-responsive nature can be confirmed by adding excess NaOH to revert it to a sol state.

The Molecular Architecture: Mechanism of Self-Assembly

The formation of the DBC hydrogel is a classic example of supramolecular self-assembly. The individual DBC molecules, which are the gelators, organize themselves into a three-dimensional network that immobilizes the surrounding water molecules. This process is not driven by strong covalent bonds but by a symphony of weaker, non-covalent interactions.[2]

Analysis of the DBC xerogel (the dried hydrogel) and single-crystal X-ray diffraction data has provided profound insights into this architecture.[2][7] The primary forces at play are:

-

Intermolecular Hydrogen Bonds: The amide (-CONH-) and carboxyl (-COOH) groups on the DBC molecule are perfect candidates for hydrogen bonding. These groups link neighboring molecules, forming the primary chains of the network.[7]

-

π–π Stacking: The two benzoyl groups on each DBC molecule are aromatic rings. These rings stack on top of each other between adjacent molecules, adding stability and reinforcing the fibrous structure.[2][7]

-

Hydrophobic Interactions: The aromatic rings also contribute to hydrophobic interactions, further driving the self-assembly in the aqueous environment.

-

Water-Mediated Hydrogen Bonds: Water molecules are not passive bystanders; they form hydrogen bonds with the gelator network, contributing to the overall stability of the hydrogel.[7]

These interactions cause the DBC molecules to assemble into long, entangled nanofibers, which create the porous, 3D network responsible for gelation.

Caption: From soluble molecules to a structured nanofiber.

Characterizing the Hydrogel: Properties and Performance

A thorough characterization is essential to understand the material's properties and its suitability for various applications. DBC hydrogels are typically analyzed using a suite of standard techniques.[2][7]

Morphological Analysis: Visualizing the Network

Scanning Electron Microscopy (SEM) is used to visualize the microstructure of the hydrogel after freeze-drying (xerogel). SEM images reveal a highly porous, interconnected network of nanofibers, which is the hallmark of a self-assembled hydrogel.[2] The density and thickness of these fibers can vary with the concentration of the DBC gelator.

Thermal and Mechanical Stability

The robustness of a hydrogel is critical for its practical use. Rheology and differential scanning calorimetry are the primary tools for this assessment.[2][9]

Rheology provides quantitative data on the mechanical properties of the hydrogel, such as its stiffness and viscosity.

-

Storage Modulus (G'): Represents the elastic (solid-like) component.

-

Loss Modulus (G''): Represents the viscous (liquid-like) component. A true gel is formed when G' is significantly higher than G'', indicating that elastic behavior dominates.[10] Rheological measurements show that as the concentration of DBC increases, the hydrogel becomes mechanically stronger (higher G').[2]

Differential Scanning Calorimetry (DSC) is used to determine the thermal stability and the gel-sol transition temperature (Tgel). Upon heating, the hydrogel absorbs energy to break the non-covalent bonds, leading to a phase transition from a gel to a liquid sol. This is observed as an endothermic peak in the DSC thermogram.

| DBC Concentration (g/L) | Gel-Sol Transition Temp. (Tgel) by Rheology (°C) |

| 2.0 | 89.5 |

| 3.0 | 88.7 |

| 4.0 | 92.2 |

| 5.0 | 92.3 |

| 6.0 | 92.5 |

| Data synthesized from reported trends.[2] |

The data clearly shows that the thermal stability of the hydrogel increases with the gelator concentration, plateauing at higher concentrations.[2]

Caption: A multi-faceted approach to hydrogel analysis.

Smart Behavior: Applications in Controlled Drug Release

The true potential of DBC hydrogels lies in their stimuli-responsive nature, which makes them excellent candidates for controlled drug delivery systems.[2] The porous nanofiber network can physically entrap therapeutic molecules, which are then released over time.

A key study demonstrated this capability using salicylic acid (SA) as a model drug.[2][7] The release of the entrapped drug from the DBC hydrogel is governed by several factors:

-

pH of the Release Medium: The release rate is significantly influenced by the pH of the surrounding buffer solution. For instance, at a pH of 4.0, the release of salicylic acid is more pronounced.[2]

-

Concentration of the Gelator and Drug: The initial concentrations of both DBC and the encapsulated drug affect the release kinetics.[2]

Mechanism of Drug Release

The release of salicylic acid from the DBC hydrogel was found to follow a Fickian diffusion-controlled mechanism .[2][7] This can be described by the Korsmeyer-Peppas model, where the release exponent (n) is approximately 0.5, indicating that the drug diffuses out of the hydrogel matrix as the primary release mechanism.[2]

| DBC Conc. (g/L) | SA Conc. (mg/L) | Release Medium (PBS) pH | SA Release Ratio (%) |

| 3.0 | 200 | 4.0 | 58.02 |

| Data from a representative experiment.[2][7] |

This controlled release profile is highly desirable in drug delivery to maintain therapeutic concentrations over an extended period and minimize side effects.

Caption: Encapsulation and release from the DBC hydrogel matrix.

Conclusion and Future Horizons

The discovery of N,N'-Dibenzoyl-L-cystine as a hydrogelator showcases a remarkable journey from overcoming a simple solubility challenge to developing a sophisticated, stimuli-responsive biomaterial. Its foundation on a natural amino acid provides inherent biocompatibility, while its pH and thermal responsiveness offer precise control over its physical state. The self-assembly mechanism, driven by a combination of hydrogen bonding and π-π stacking, results in a robust nanofibrillar network capable of entrapping and controllably releasing therapeutic agents.

Looking ahead, DBC hydrogels present exciting opportunities. Their tunable mechanical properties and biocompatible nature make them promising candidates for:

-

Tissue Engineering: As scaffolds that can support cell growth and proliferation.

-

Injectable Delivery Systems: The sol-gel transition could be exploited for minimally invasive delivery of drugs or cells.

-

Multi-Drug Delivery: Co-loading of multiple therapeutic agents for combination therapies.

Further research into modifying the DBC molecule could unlock new functionalities, expanding the repertoire of this versatile LMWG for the next generation of smart biomaterials.

References

- A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. Royal Society of Chemistry.

- A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA. RSC Publishing.

- Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. MDPI.

- Rheological properties of the hydrogels. (a) Variation of the G' and...

- N,N'-Dibenzoyl-L-cystine 98 25129-20-8. Sigma-Aldrich.

-

S-Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. ResearchGate. [Link]

-

Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers. [Link]

-

Rheological properties of peptide-based hydrogels for biomedical and other applications. Chemical Society Reviews (RSC Publishing). [Link]

-

Application of Hydrogels in Drug Delivery. IntechOpen. [Link]

-

Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PMC - NIH. [Link]

Sources

- 1. Application of Hydrogels in Drug Delivery [ebrary.net]

- 2. A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]

- 4. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A pH-/thermo-responsive hydrogel formed from N,N′-dibenzoyl-l-cystine: properties, self-assembly structure and release behavior of SA - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. N,N′-ジベンゾイル-L-シスチン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Rheological properties of peptide-based hydrogels for biomedical and other applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chiral Properties and Applications of N,N'-Dibenzoyl-L-cystine

Abstract

N,N'-Dibenzoyl-L-cystine, a derivative of the naturally occurring amino acid L-cystine, is a molecule of significant interest in the fields of stereochemistry, materials science, and pharmaceutical development. Its rigid, C2-symmetric chiral scaffold, conferred by the disulfide bridge and the L-configuration of its two stereocenters, makes it an exemplary chiral auxiliary and resolving agent. This guide provides a comprehensive technical overview of the core chiral properties of N,N'-Dibenzoyl-L-cystine, its synthesis, and its multifaceted applications, particularly in enantioselective synthesis and separation. We will delve into the mechanistic underpinnings of its chiral recognition capabilities and provide practical, field-proven insights for researchers and drug development professionals.

Introduction: The Architectural Basis of Chirality

Chirality is a fundamental property of molecular systems that governs biological recognition, pharmacological activity, and material properties.[1][2] The ability to control and separate enantiomers is a critical challenge in modern chemistry and drug development.[3] N,N'-Dibenzoyl-L-cystine emerges as a powerful tool in this context, not merely as a chiral molecule, but as a rationally designed chiral selector. Its structure is a testament to molecular engineering, where the inherent chirality of L-cystine is amplified and functionalized.

The molecule's core is the L-cystine framework, which provides two defined stereocenters of (R) configuration.[4] The disulfide bond locks the relative orientation of these centers, creating a rigid and predictable three-dimensional structure. The introduction of benzoyl groups at the amino functionalities serves a dual purpose: it enhances steric bulk, which is crucial for creating differential interactions with enantiomers, and it introduces aromatic rings capable of π-π stacking interactions, adding another dimension to its chiral recognition capabilities.